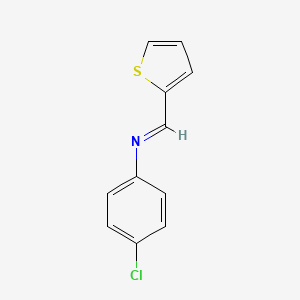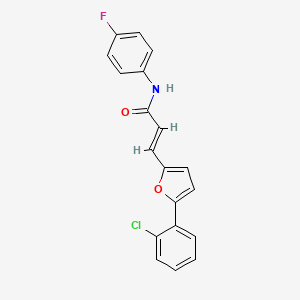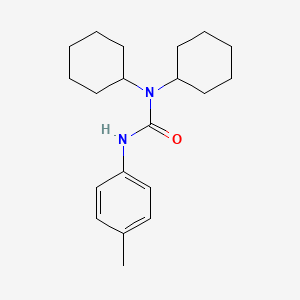
1,1-Dicyclohexyl-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dicyclohexyl-3-(p-tolyl)urea is an organic compound with the molecular formula C20H30N2O. It is a urea derivative characterized by the presence of two cyclohexyl groups and a p-tolyl group attached to the urea moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dicyclohexyl-3-(p-tolyl)urea can be synthesized through the reaction of p-toluidine with cyclohexyl isocyanate in the presence of a solvent such as dichloromethane. The reaction mixture is typically heated to around 323 K with continuous stirring for a few hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent recovery, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dicyclohexyl-3-(p-tolyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the urea moiety acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving mild heating and the use of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield N-substituted urea derivatives, while oxidation may produce corresponding urea oxides.
Scientific Research Applications
1,1-Dicyclohexyl-3-(p-tolyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,1-Dicyclohexyl-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyclohexylurea: A related compound with two cyclohexyl groups attached to the urea moiety.
1-Cyclohexyl-3-(p-tolyl)urea: Similar in structure but with only one cyclohexyl group.
Uniqueness
1,1-Dicyclohexyl-3-(p-tolyl)urea is unique due to the presence of both cyclohexyl and p-tolyl groups, which confer distinct chemical and physical properties. This combination of groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
110244-04-7 |
|---|---|
Molecular Formula |
C20H30N2O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1,1-dicyclohexyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H30N2O/c1-16-12-14-17(15-13-16)21-20(23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h12-15,18-19H,2-11H2,1H3,(H,21,23) |
InChI Key |
WVPYSUORVNZIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


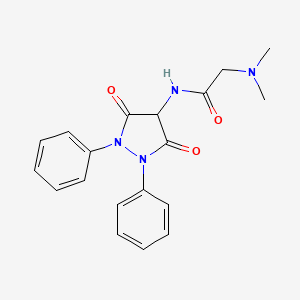
![Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960375.png)
![Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]-](/img/structure/B11960383.png)


![1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11960403.png)

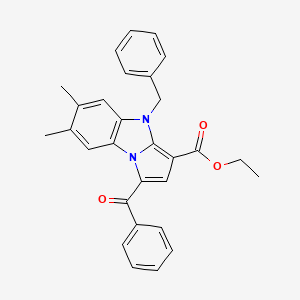
![1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B11960411.png)
![Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate](/img/structure/B11960416.png)
